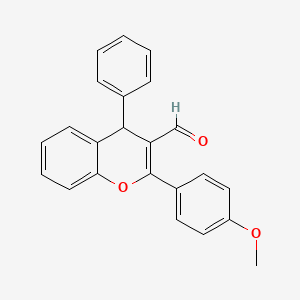
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde, also known as MPPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the family of chromene derivatives, which have been found to exhibit a wide range of biological activities. MPPC has been shown to have significant potential as a research tool in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde is still under investigation. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been shown to have a direct effect on cellular metabolism, including the regulation of mitochondrial function and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. This compound has also been found to have anti-inflammatory properties, which may help to reduce inflammation in various tissues and organs. Additionally, this compound has been shown to have anticancer activity, which may help to inhibit the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has several advantages as a research tool. It is relatively easy to synthesize and can be modified to produce a wide range of derivatives. This compound has also been found to be relatively stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to obtain large quantities of this compound, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde. One area of focus is the development of new derivatives of this compound with enhanced biological activity. Another area of focus is the investigation of the mechanism of action of this compound, which may help to identify new targets for therapeutic intervention. Additionally, there is a need for further research on the potential applications of this compound in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Synthesemethoden
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde can be synthesized using a variety of methods, including the Pechmann condensation reaction. This reaction involves the condensation of a phenol derivative and a β-ketoester in the presence of a Lewis acid catalyst. The resulting product is a chromene derivative, which can be further modified to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-25-18-13-11-17(12-14-18)23-20(15-24)22(16-7-3-2-4-8-16)19-9-5-6-10-21(19)26-23/h2-15,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJVPEJYTPXWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)
![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)
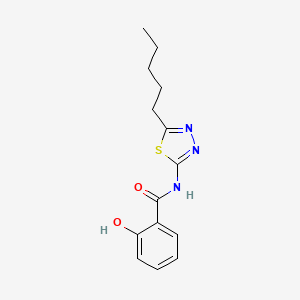
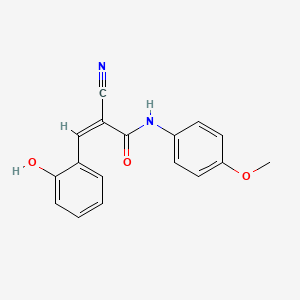
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
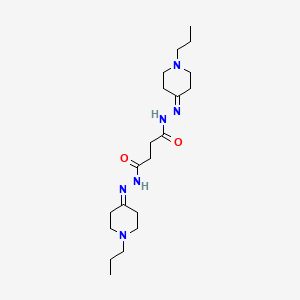
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
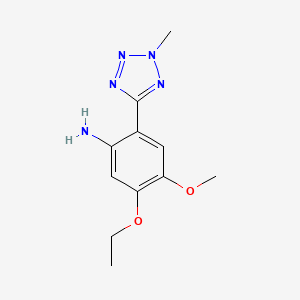
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)